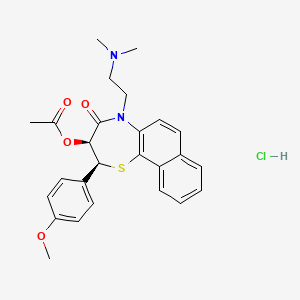
Ropa
Vue d'ensemble
Description
ROPA, also known as Resiniferonol 9,13,14-ortho-phenylacetate, is a potent PKCalpha and PKCgamma activator that promotes tumor growth through PKC-activation.
Applications De Recherche Scientifique
GDPR Compliance
The creation and maintenance of a ROPA is an essential process for demonstrating GDPR compliance . A comprehensive ROPA containing all the processing details in one place can guarantee organizational compliance or identify the organization’s actions to reach this goal .
Accountability Principle
ROPA is crucial for meeting the Accountability Principle of the GDPR . It serves as an internal control tool and a crucial document to demonstrate that an organization is meeting the accountability principle of the GDPR .
Data Governance
ROPA plays a significant role in data governance. It requires Data Controllers and Data Protection Officers (DPO) to maintain a ROPA as part of overseeing the organization’s compliance processes .
Interoperability
The Common Semantic Model–ROPA (CSM–ROPA) can be used as an interoperable, machine-readable mediation layer to express the concepts in a comprehensive regulator-provided accountability framework used for GDPR compliance .
Compliance Best Practice
Tools based on CSM–ROPA can fully meet the requirements of compliance best practice when compared with either manual accountability approaches or a leading privacy software solution .
Data Privacy Vocabulary
The Data Privacy Vocabulary (DPV) can be used to express CSM–ROPA. However, it does not directly address modeling ROPAs, and so needs additional concept definitions .
Propriétés
IUPAC Name |
(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-8-(hydroxymethyl)-4,17-dimethyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-16(2)26-12-18(4)28-21(11-20(15-29)13-25(31)22(28)10-17(3)23(25)30)24(26)32-27(33-26,34-28)14-19-8-6-5-7-9-19/h5-11,18,21-22,24,29,31H,1,12-15H2,2-4H3/t18-,21+,22-,24-,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKXTXJQZGIKQZ-WAGMVDSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)CO)O)C)OC(O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)CO)O)C)O[C@](O3)(O2)CC6=CC=CC=C6)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973441 | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropa | |
CAS RN |
57852-42-3 | |
| Record name | (2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-Octahydro-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(1-methylethenyl)-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57852-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ROP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057852423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzyl-6a-hydroxy-5-(hydroxymethyl)-8,10-dimethyl-11a-(prop-1-en-2-yl)-3a,3b,6,6a,9a,10,11,11a-octahydro-2H,7H-2,9b-epoxyazuleno[4',5':5,6]benzo[1,2-d][1,3]dioxol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40973441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Resiniferatoxin : 4-hydroxy-3-methoxy-benzeneacetic acid [(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-3a,3b,6,6a,9a,10,11,11a-octahydro-6a-hydroxy-8,10-dimethyl-11a-(1-methylethenyl)-7-oxo-2-(phenylmethyl)-7H-2,9b-epoxyazuleno[5,4-e]-1,3-benzodioxol-5-yl]methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main motivations for lesbian couples choosing ROPA over other assisted reproductive techniques?
A1: Research suggests that the primary motivation for lesbian couples choosing ROPA is the desire to share biological motherhood. [ [] ] Unlike donor insemination, where only one partner is biologically related to the child, ROPA allows both partners to actively participate in the child's conception. One partner provides the oocytes (genetic mother), and the other carries the pregnancy (gestational mother). [ [] ]
Q2: Are there medical reasons for choosing ROPA besides the desire for shared biological motherhood?
A2: Yes, medical indications can also influence the decision to utilize ROPA. For instance, if one partner has a condition affecting their egg quality or quantity, ROPA allows the couple to utilize the other partner's oocytes, potentially improving the chances of a successful pregnancy. [ [] ]
Q3: How do the reproductive outcomes of ROPA compare to traditional IVF using autologous oocytes in lesbian couples?
A3: A study comparing ROPA to autologous IVF in lesbian couples found significantly better reproductive outcomes after the first embryo transfer in the ROPA group, including higher rates of biochemical pregnancy, clinical pregnancy, ongoing pregnancy, and live birth. [ [] ] This suggests that ROPA, when medically indicated, might offer a potential advantage by allowing the couple to choose the optimal combination of oocyte provider and gestational mother. [ [] ]
Q4: What are some ethical and legal considerations surrounding the ROPA method?
A4: ROPA raises several ethical and legal questions, many of which remain under debate. These include the legal recognition of both partners as parents, the rights of the child to know their genetic origin, and potential issues surrounding donor anonymity laws. [ [], [] ]
Q5: Is there any evidence to suggest differences in motherhood experiences between lesbian couples using ROPA and those using other ART methods?
A5: While limited research is available specifically comparing motherhood experiences after ROPA to other ART methods, existing studies indicate that children raised in lesbian-parent families, regardless of the conception method, generally thrive and demonstrate positive developmental outcomes. [ [] ]
Q6: What is the function of the RopA protein in Rhizobium leguminosarum?
A6: In Rhizobium leguminosarum bv. viciae strain 248, RopA is an outer membrane protein that constitutes the low molecular weight part of antigen group III. [ [] ] It has been shown to decrease in density during the differentiation of bacteria into nitrogen-fixing bacteroids. [ [] ]
Q7: Are there other genes homologous to ropA in Rhizobium leguminosarum?
A7: Yes, R. leguminosarum strains contain genes homologous to ropA. One such gene, ropA2, encodes the high molecular weight part of the outer membrane protein antigen group III. This gene is repressed during symbiosis, unlike ropA. [ [] ]
Q8: What role does RopA play in copper transport in Rhizobium etli CFN42?
A9: In R. etli CFN42, RopAe, a homolog of RopA, is believed to be involved in copper transport. Disruption of the ropAe gene leads to increased copper tolerance in the bacterium, suggesting a role in copper uptake. [ [] ]
Q9: Is the expression of ropAe in Rhizobium etli CFN42 regulated by copper levels?
A10: Yes, ropAe expression in R. etli CFN42 is regulated by copper availability. The gene maintains a low basal transcription level when copper is abundant but is upregulated under copper-limiting conditions. This suggests a mechanism for the bacterium to regulate copper uptake based on environmental copper concentrations. [ [] ]
Q10: What is the role of RopA in Streptococcus mutans?
A11: In Streptococcus mutans, RopA is a trigger factor homologue. It plays a significant role in stress tolerance, contributing to acid and oxidative stress resistance. Additionally, RopA is involved in genetic competence, influencing the bacterium's ability to uptake exogenous DNA. [ [] ]
Q11: How does RopA affect biofilm formation in Streptococcus mutans?
A12: RopA significantly influences biofilm formation in Streptococcus mutans, albeit with opposing effects depending on the available carbohydrate source. In glucose-rich environments, RopA deficiency leads to a significant decrease in biofilm formation. Conversely, in sucrose-rich environments, RopA deficiency enhances biofilm formation. This contrasting effect is attributed to RopA's regulatory role in glucosyltransferases expression, which are crucial enzymes for biofilm formation in S. mutans. [ [] ]
Q12: What is the role of RopA in Streptococcus pyogenes?
A13: In Streptococcus pyogenes, RopA is involved in the secretion and processing of the secreted cysteine proteinase (SCP). It assists in targeting the SCP to the secretory pathway and promotes its proper folding and activation upon secretion. [ [] ]
Q13: What are the implications of RopA being a trigger factor homologue in bacteria?
A14: Trigger factors are generally involved in protein folding and quality control in bacteria. The identification of RopA as a trigger factor homologue in different bacteria suggests a conserved role in protein folding and secretion processes. Its involvement in diverse cellular processes, such as stress tolerance, competence, and virulence factor production, underscores its importance in bacterial physiology. [ [], [] ]
Q14: Have amyloid proteins been identified in Rhizobium leguminosarum?
A15: Yes, using a proteomic method for screening and identification of amyloids (PSIA), researchers have identified 54 potential amyloidogenic proteins in the proteome of Rhizobium leguminosarum. Among them, RopA and RopB, predicted to have β-barrel structures, were further investigated. [ [] ]
Q15: What is the significance of RopA and RopB forming amyloid fibrils in Rhizobium leguminosarum?
A16: The ability of RopA and RopB to form amyloid fibrils in vitro and in vivo suggests a potential role in the bacterium's physiology. While the precise function of these amyloids in R. leguminosarum remains unclear, their presence within the bacterial capsules suggests a possible role in plant-microbe interactions during symbiosis. [ [] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-2-oxo-6,7-dihydro-[1,3]benzodioxolo[5,6-a]quinolizine-3-carboxylic acid](/img/structure/B1679445.png)
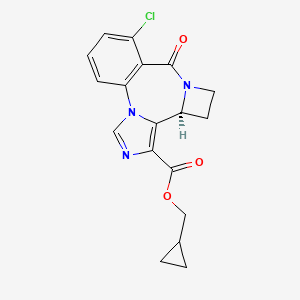
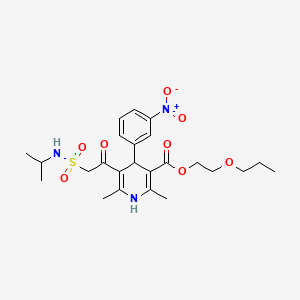

![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

![2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide](/img/structure/B1679460.png)
![Sodium;3-[(3R,4S,5S,7R)-7-[(3S,5S)-5-ethyl-5-[(5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-6-methyl-2,4-dinitrophenolate](/img/structure/B1679461.png)
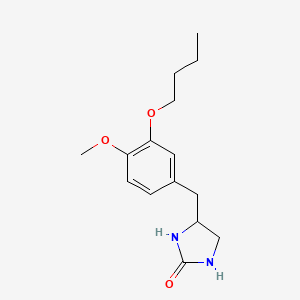
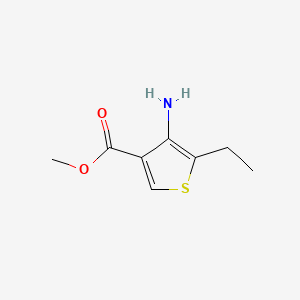

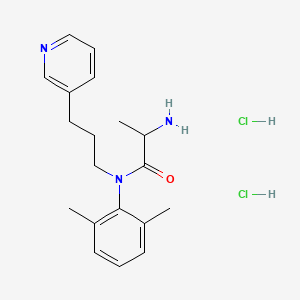
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
